N,N-Dimethyl-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine
Description
Properties
Molecular Formula |
C9H17N5 |
|---|---|
Molecular Weight |
195.27 g/mol |
IUPAC Name |
N,N-dimethyl-5-(pyrrolidin-1-ylmethyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H17N5/c1-13(2)9-10-8(11-12-9)7-14-5-3-4-6-14/h3-7H2,1-2H3,(H,10,11,12) |
InChI Key |
INQUDXYXLJXSTF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NNC(=N1)CN2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Direct Cyclization from Triazole Precursors
One prominent method involves the cyclization of suitable hydrazine derivatives with nitrile or ester precursors to form the 1,2,4-triazole ring, followed by N,N-dimethylation of the amino group at position 3.
Preparation of hydrazine derivatives: Starting from hydrazine hydrate, the formation of hydrazides or hydrazines bearing pyrrolidin-1-ylmethyl groups is achieved via nucleophilic substitution reactions with suitable alkyl halides, such as pyrrolidin-1-ylmethyl halides (e.g., pyrrolidin-1-ylmethyl chloride).
Cyclization to form the triazole ring: These hydrazines are then cyclized with nitrile compounds or amidrazones under basic or acidic conditions, leading to the formation of the core triazole structure.
Multi-step Synthesis via Intermediates
An alternative approach involves the synthesis of intermediate heterocycles, such as pyrimidines or triazolines, which are then transformed into the target compound through oxidation, methylation, or ring-opening reactions.
- Synthesis of a pyrimidine precursor bearing a pyrrolidin-1-ylmethyl substituent, followed by cyclization with hydrazine derivatives to form the triazole ring.
Specific Preparation Methods
Method A: Hydrazine-Mediated Cyclization
Step 1: Synthesis of a suitable hydrazine precursor, such as 5-[(pyrrolidin-1-yl)methyl]-2-aminotriazole, via nucleophilic substitution of 5-chloromethyl-2-aminotriazole with pyrrolidine.
Step 2: Cyclization under basic conditions (e.g., sodium ethoxide in ethanol) to form the 1,2,4-triazole core.
Step 3: N,N-Dimethylation of the amino group at position 3 using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
High yields (~70-85%).
Mild reaction conditions.
Well-documented in patent literature and academic studies.
Method B: Nucleophilic Substitution and Ring Closure
Step 1: Alkylation of 1H-1,2,4-triazole with pyrrolidin-1-ylmethyl halides to introduce the pyrrolidin-1-ylmethyl group.
Step 2: Subsequent N,N-dimethylation of the amino group using methylating agents such as dimethyl sulfate or methyl iodide.
Step 3: Purification via recrystallization or chromatography.
The reaction often employs polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Reaction temperatures typically range from room temperature to 80°C.
Method C: One-Pot Synthesis via Multicomponent Reactions
Recent advances include multicomponent reactions where hydrazines, aldehydes, and methylating agents are combined in a single vessel, reducing steps and improving efficiency.
- Combining pyrrolidin-1-ylmethyl hydrazine, formaldehyde, and methylating agents under reflux to generate the target compound directly.
Reaction Conditions and Optimization
| Parameter | Typical Range | Notes |
|---|---|---|
| Solvent | Ethanol, acetonitrile, DMF | Polar aprotic solvents favored for nucleophilic substitutions |
| Temperature | 25°C – 80°C | Elevated temperatures accelerate ring formation and methylation |
| Methylating Agent | Methyl iodide, dimethyl sulfate | Methyl iodide preferred for milder conditions |
| Reaction Time | 4 – 24 hours | Extended times improve yields but may cause side reactions |
Purification and Characterization
Post-synthesis, purification is achieved through recrystallization from ethanol or chromatography. Characterization involves:
NMR spectroscopy: Confirming methylation and substitution patterns.
Mass spectrometry: Verifying molecular weight (~195.27 g/mol).
Infrared spectroscopy: Confirming functional groups, especially NH and methyl groups.
Summary of Literature Data
| Source | Methodology | Yield | Remarks |
|---|---|---|---|
| Patent WO2015059716A2 | Cyclization of hydrazine derivatives with nitriles | 70-85% | Patent-protected process, scalable |
| PubChem | Data compilation from multiple patents and studies | N/A | Summarizes known synthetic routes |
| Academic articles | Hydrazine-mediated cyclization and methylation | 65-88% | Well-documented, reproducible |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazole ring and its substituents participate in nucleophilic substitution reactions, particularly at the 1- and 4-positions. The dimethylamino group at the 3-position enhances electron density, facilitating displacement reactions.
Example Reaction Pathways:
-
Halogenation: Reaction with iodine in alkaline conditions replaces the NH proton at the 1-position, forming a 1-iodo derivative.
-
Alkylation: The NH group undergoes alkylation with alkyl halides (e.g., methyl iodide) in polar aprotic solvents like DMF, yielding N-alkylated triazoles .
Conditions:
Cycloaddition Reactions
The triazole ring participates in 1,3-dipolar cycloadditions, forming fused heterocyclic systems.
Key Example:
-
Huisgen Cycloaddition: Reacts with acetylene derivatives (e.g., phenylacetylene) under copper(I) catalysis to form -triazolo[1,5-a] triazine derivatives .
Conditions:
Alkylation and Acylation of the Pyrrolidinylmethyl Side Chain
The pyrrolidine moiety undergoes alkylation or acylation at its nitrogen atom.
Reaction Data:
| Reagent | Product | Yield |
|---|---|---|
| Acetyl chloride | N-Acetylpyrrolidinylmethyl derivative | 72% |
| Benzyl bromide | N-Benzylated derivative | 65% |
Conditions:
-
Base: Triethylamine
-
Solvent: Dichloromethane
-
Temperature: 0°C to room temperature.
Oxidation Reactions
The pyrrolidine ring is susceptible to oxidation, forming pyrrolidone derivatives.
Oxidation Pathways:
-
With H₂O₂/Na₂WO₄: Converts pyrrolidine to pyrrolidin-2-one, enhancing polarity.
-
With KMnO₄ in acidic media: Cleaves the pyrrolidine ring, yielding a carboxylic acid derivative.
Key Parameters:
-
Oxidizing agent: 30% H₂O₂
-
Catalyst: Na₂WO₄ (2 mol%)
-
Temperature: 50°C.
Tautomerism and Prototropic Shifts
The triazole ring exhibits annular tautomerism, with the NH proton shifting between N-1 and N-2 positions. This equilibrium is solvent-dependent and confirmed by NMR studies .
NMR Observations (DMSO-d₆):
-
1H-NMR: Two broad singlets at δ 12.3–12.5 ppm (NH protons).
-
15N-NMR: Chemical shifts at δ –156.5 ppm (N-1) and δ –116.0 ppm (N-4) .
Stability and Degradation
The compound is stable under standard conditions but degrades under extreme pH or heat.
Stability Data:
| Condition | Observation |
|---|---|
| pH < 2 or pH > 10 | Decomposition within 24 hours |
| Temperature > 150°C | Pyrolysis to NH₃ and CO₂ |
Mechanistic Insights
Scientific Research Applications
N,N-Dimethyl-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine is a synthetic triazole derivative with a variety of scientific research applications.
Scientific Research Applications
This compound is characterized by a triazole ring, a pyrrolidine ring, and dimethylamine groups. Triazole derivatives are recognized for diverse pharmacological activities and are widely used in medicinal chemistry for developing therapeutic agents .
Medicinal Chemistry this compound serves as a building block in synthesizing pharmaceutical agents with potential antimicrobial, antifungal, and anticancer activities.
- Antimicrobial Activity: Triazole derivatives exhibit potent antibacterial activity against various bacteria strains.
- Antineurodegenerative Effects: Triazole derivatives have demonstrated significant inhibitory effects on neuroinflammatory pathways, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's. Studies have reported that triazole derivatives could inhibit the NF-κB signaling pathway, reducing nitric oxide (NO) production in neuronal cells.
Biological Studies It is used in biological research to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function, or interact with receptors on the cell surface, triggering signaling pathways that lead to various biological effects.
Chemical Biology The compound is used as a probe to investigate biological pathways and molecular mechanisms in cells and organisms.
Industrial Applications It is utilized in developing agrochemicals, dyes, and other industrial products due to its versatile chemical properties.
Chemical Reactions
This compound can undergo oxidation, reduction, and substitution reactions.
- Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
- Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
- Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. It may also interact with receptors on the cell surface, triggering signaling pathways that lead to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Heterocycle | Substituent | Molecular Formula | Molecular Weight | Purity (%) |
|---|---|---|---|---|---|
| Target Compound (Pyrrolidinylmethyl) | 1,2,4-Triazole | (Pyrrolidin-1-yl)methyl | C₁₀H₁₈N₆ | 222.29 | N/A |
| N,N-Dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine | 1,2,4-Triazole | Piperidin-4-yl | C₉H₁₇N₅ | 195.27 | 95 |
| N,N-Dimethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-amine | 1,2,4-Triazole | Pyridin-3-yl | C₈H₁₂N₆ | 192.22 | N/A |
| 3-Methyl-N-{5-[5-(oxan-4-yloxy)pyridin-2-yl]-4H-1,2,4-triazol-3-yl}pyridin-2-amine | 1,2,4-Triazole | Oxan-4-yloxy-pyridin-2-yl | C₁₈H₂₂N₆O₂ | 366.41 | 99 |
Research Findings
- Synthetic Challenges : Low yields in analogs like the oxan-4-yloxy-pyridin-2-yl derivative (6%) highlight the difficulty of introducing bulky substituents .
- Solubility and Basicity : Pyrrolidine and piperidine analogs likely exhibit higher solubility in polar solvents due to their amine groups, whereas pyridin-3-yl derivatives may favor aqueous environments .
Biological Activity
N,N-Dimethyl-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine is a compound belonging to the class of 1,2,4-triazole derivatives, which are recognized for their diverse pharmacological activities. This article focuses on the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a triazole ring and a pyrrolidine moiety, which are known to enhance biological activity through various mechanisms. The CAS number for this compound is 1154708-01-6.
Antineurodegenerative Effects
Recent studies have highlighted the neuroprotective properties of triazole derivatives. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on neuroinflammatory pathways. One study reported that triazole derivatives could inhibit the NF-κB signaling pathway, reducing nitric oxide (NO) production in neuronal cells . This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
Antimicrobial Activity
The antimicrobial properties of triazoles are well-documented. A study indicated that certain triazole derivatives exhibit potent antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . Although specific data on this compound is limited, its structural similarity to other effective triazoles suggests it may possess similar antibacterial properties.
Inhibition of Enzymatic Activity
Triazole compounds often act as inhibitors of key enzymes involved in various biological processes. For example, some studies have shown that 1,2,4-triazole derivatives can inhibit cholinesterases (ChEs), which are critical in neurotransmission. The inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive functions .
Interaction with Metal Ions
Triazole derivatives have also been shown to chelate metal ions such as Cu²⁺ and Zn²⁺, which are implicated in neurodegenerative diseases. This chelation can prevent metal-induced oxidative stress and aggregation of amyloid-beta peptides . The ability to selectively bind these metals may contribute to the neuroprotective effects observed in preclinical models.
Neuroprotective Studies
In a preclinical model using scopolamine-induced Alzheimer’s disease mice, administration of a triazole derivative led to significant improvements in learning and memory impairments. The compound's ability to reduce oxidative stress and inflammation was attributed to its mechanism of action involving NF-κB pathway inhibition .
Antimicrobial Efficacy
A comparative study evaluated various triazole compounds for their antimicrobial efficacy against common bacterial pathogens. The results indicated that certain structural modifications significantly enhanced antibacterial activity. For instance, compounds with specific functional groups exhibited lower MIC values compared to others .
Data Summary Table
Q & A
Q. What are the common synthetic routes for N,N-Dimethyl-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine?
The synthesis typically involves multi-step reactions, including condensation of intermediates such as pyrrolidine derivatives with triazole precursors. For example, analogous triazole compounds are synthesized via reactions of substituted hydrazines with nitriles or thioureas, followed by alkylation to introduce the pyrrolidinylmethyl group . Key steps include purification via column chromatography and characterization using NMR and mass spectrometry.
Q. How is structural characterization performed for this compound?
X-ray crystallography is the gold standard for unambiguous structural determination. Programs like SHELXL (part of the SHELX suite) are widely used for refining crystallographic data, particularly for small molecules . Complementary techniques include - and -NMR to confirm proton and carbon environments, and IR spectroscopy to identify functional groups (e.g., amine stretches near 3300 cm) .
Q. What methodologies are used to assess purity?
High-performance liquid chromatography (HPLC) with UV detection is standard, using columns like ODS 3V (250 × 4.6 mm, 5 µm) for separation. For example, impurity profiling of related triazole derivatives employs mobile phases adjusted to pH 3–4 with phosphate buffers . Elemental analysis (C, H, N) and melting point determination further validate purity .
Advanced Research Questions
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystallographic disorder. In such cases:
- Re-examining NMR data at variable temperatures can reveal dynamic behavior.
- Using SHELXD for phase refinement and SHELXE for density modification improves crystallographic accuracy .
- Cross-validation with DFT calculations (e.g., Hirshfeld surface analysis) reconciles experimental and theoretical bond lengths/angles .
Q. What computational methods support the study of this compound’s reactivity?
Density Functional Theory (DFT) predicts electronic properties and reaction pathways. For example:
Q. How is thermal stability evaluated, and what parameters are critical?
Differential Scanning Calorimetry (DSC) measures decomposition temperatures () and exothermic peaks. For related triazole-based energetic salts, DSC profiles show ranges of 150–200°C, with decomposition pressures up to 39.3 GPa . Impact sensitivity tests (e.g., hammer tests) further assess stability, with thresholds ranging from 2.5 J (sensitive) to >40 J (insensitive).
Q. What strategies are used to analyze antioxidant activity in vitro?
- DPPH Assay : Measures radical scavenging via UV-Vis absorbance at 517 nm.
- FRAP Assay : Quantifies ferric ion reduction, with results compared to ascorbic acid standards.
- Structure-activity relationships (SARs) link substitutions (e.g., methyl groups on the triazole ring) to enhanced activity .
Q. How are impurities and degradation products identified during synthesis?
- LC-MS/MS : Detects low-abundance impurities (e.g., N-oxide derivatives) with high sensitivity .
- Isolation via Prep-HPLC : Impurities like Rizatriptan N-oxide are isolated using C18 columns and characterized by -NMR .
- Stability studies under stress conditions (heat, light, pH) reveal degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
